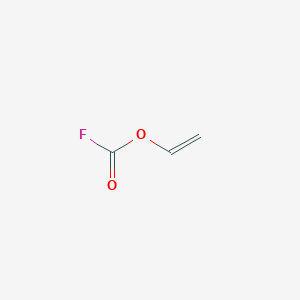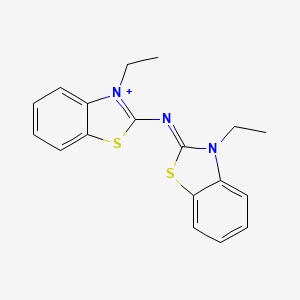
4,4'-Bis(2-bromoethoxy)-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Bis(2-bromoethoxy)-1,1’-biphenyl is an organic compound with the molecular formula C16H16Br2O2 It is a biphenyl derivative where each phenyl ring is substituted with a 2-bromoethoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(2-bromoethoxy)-1,1’-biphenyl typically involves the reaction of 4,4’-dihydroxybiphenyl with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetone or dimethylformamide (DMF). The general reaction scheme is as follows:
4,4’-dihydroxybiphenyl+2(2-bromoethanol)→4,4’-Bis(2-bromoethoxy)-1,1’-biphenyl+2(H2O)
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions, such as using larger reactors and optimizing the purification process to ensure high yield and purity.
化学反应分析
Types of Reactions
4,4’-Bis(2-bromoethoxy)-1,1’-biphenyl can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atoms, forming the corresponding ethoxy derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Nucleophilic Substitution: Products include azido, thioether, and ether derivatives.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include the corresponding ethoxy derivative without bromine atoms.
科学研究应用
4,4’-Bis(2-bromoethoxy)-1,1’-biphenyl has several scientific research applications:
Materials Science: Used as a building block for the synthesis of polymers and advanced materials with specific electronic or optical properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies:
Industrial Applications: Used in the production of specialty chemicals and as a precursor for various industrial processes.
作用机制
The mechanism of action of 4,4’-Bis(2-bromoethoxy)-1,1’-biphenyl depends on the specific application and the type of reaction it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the ethoxy groups are oxidized to form aldehydes or carboxylic acids. The molecular targets and pathways involved vary depending on the specific reaction and application.
相似化合物的比较
Similar Compounds
4,4’-Dihydroxybiphenyl: The parent compound without the bromoethoxy groups.
4,4’-Bis(2-chloroethoxy)-1,1’-biphenyl: A similar compound where bromine atoms are replaced by chlorine atoms.
4,4’-Bis(2-iodoethoxy)-1,1’-biphenyl: A similar compound where bromine atoms are replaced by iodine atoms.
Uniqueness
4,4’-Bis(2-bromoethoxy)-1,1’-biphenyl is unique due to the presence of bromoethoxy groups, which provide specific reactivity and properties The bromine atoms make it a versatile intermediate for further functionalization through nucleophilic substitution reactions
属性
CAS 编号 |
39800-60-7 |
|---|---|
分子式 |
C16H16Br2O2 |
分子量 |
400.10 g/mol |
IUPAC 名称 |
1-(2-bromoethoxy)-4-[4-(2-bromoethoxy)phenyl]benzene |
InChI |
InChI=1S/C16H16Br2O2/c17-9-11-19-15-5-1-13(2-6-15)14-3-7-16(8-4-14)20-12-10-18/h1-8H,9-12H2 |
InChI 键 |
ZEIGAFQNBKSLIK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OCCBr)OCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


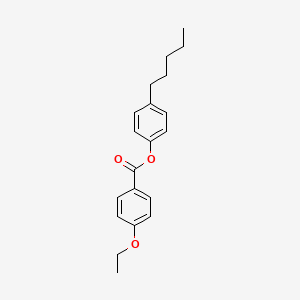
![1-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14662046.png)
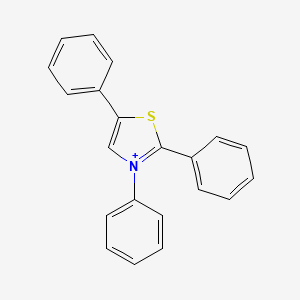
![2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B14662062.png)
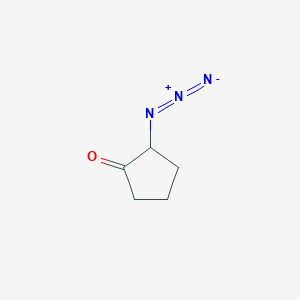

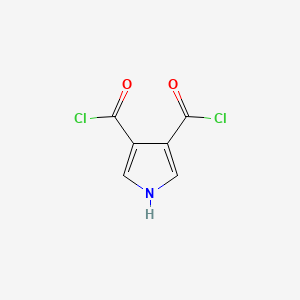
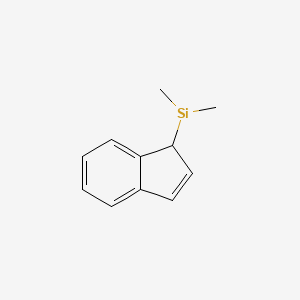
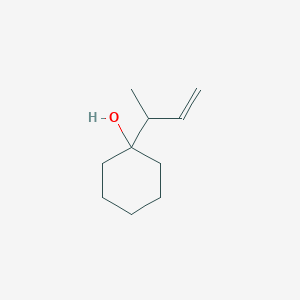
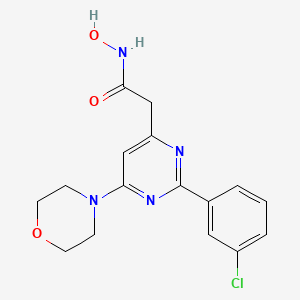
![4-[(Phenylsulfanyl)methyl]benzonitrile](/img/structure/B14662098.png)
